tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (2S)-4-iodo-2-propan-2-yl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-9(2)12-8-10-11(16)6-7-17-13(10)18(12)14(19)20-15(3,4)5/h6-7,9,12H,8H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPZHJHRCDWPTF-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a synthetic compound with a unique structure that has garnered attention in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C15H21IN2O2
- Molecular Weight : 388.24 g/mol
- CAS Number : 2366997-14-8
- Purity : Typically ≥ 98% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : In vitro studies indicate that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research has shown potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Neuroprotection | Reduction of oxidative stress | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects in breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use.
Case Study 2: Neuroprotective Properties
A research article in Neuroscience Letters explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings suggested that administration of the compound led to improved cognitive function and reduced neuronal loss, attributed to its antioxidant properties.
Q & A
Basic: What synthetic strategies are effective for preparing tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate?
A mixed anhydride approach is commonly employed. For example, coupling reactions using diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂) with isobutyl chloroformate can generate reactive intermediates. Subsequent nucleophilic substitution with iodine-containing reagents (e.g., N-iodosuccinimide) at the 4-position of the pyrrolopyridine scaffold may introduce the iodo group. Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) ensures product isolation, as demonstrated in analogous syntheses . Monitoring reaction progress with LC-MS is critical to confirm intermediate consumption and product formation .
Advanced: How can regioselective iodination be optimized to minimize side products?
Regioselectivity in iodination depends on electronic and steric factors. Pre-functionalization of the pyrrolopyridine core with directing groups (e.g., tert-butyl carbamate) can enhance iodine substitution at the 4-position. Temperature control (0–20°C) and stoichiometric adjustments (e.g., 1.1–1.5 eq iodine source) reduce over-iodination. Post-reaction analysis via ¹H NMR and HRMS helps identify byproducts like diiodinated species. For challenging cases, computational modeling (e.g., DFT) of transition states may guide condition optimization .
Basic: What spectroscopic methods validate the compound’s structure and purity?
- ¹H/¹³C NMR : Confirm stereochemistry (e.g., 2S configuration) and substituent integration. For instance, the isopropyl group shows distinct doublets in ¹H NMR (~1.2–1.4 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Detect functional groups like the carbonyl stretch (~1700 cm⁻¹) from the tert-butyl carbamate .
- Melting Point : Consistency with literature values (e.g., 91–93°C for related tert-butyl derivatives) indicates purity .
Advanced: How does X-ray crystallography resolve conformational ambiguities in the dihydropyrrolopyridine ring?
Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles critical for confirming the 2,3-dihydro configuration and stereochemistry. For example, C–C bond lengths in the dihydro ring (~1.50–1.55 Å) and deviations in planar geometry distinguish it from fully aromatic systems. Data collection at 293 K with R-factors <0.055 ensures accuracy. Software like SHELX refines the structure, highlighting puckering in the pyrrolidine moiety .
Basic: What safety precautions are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., CH₂Cl₂).
- Storage : Keep in a cool, dry place away from ignition sources.
- Disposal : Classify as hazardous waste and follow local regulations .
Advanced: How can the iodo group enable downstream functionalization in drug discovery?
The iodo substituent serves as a versatile handle for cross-coupling reactions:
- Suzuki-Miyaura : React with boronic acids (e.g., aryl/heteroaryl) using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water .
- Sonogashira : Couple with terminal alkynes under CuI/Pd(0) catalysis.
- Buchwald-Hartwig : Introduce amines via Pd-X bond activation.
Monitor reaction progress by TLC or LC-MS, and purify via column chromatography .
Advanced: How to address discrepancies in optical rotation data during chiral synthesis?
Inconsistent [α]D values may arise from residual solvents, impurities, or racemization. Solutions include:
- Repetitive Purification : Use preparative HPLC with chiral columns.
- Anhydrous Conditions : Minimize acid/base exposure to prevent epimerization.
- Control Experiments : Compare with enantiopure standards synthesized via asymmetric catalysis (e.g., Evans oxazolidinones) .
Basic: What chromatographic techniques separate this compound from reaction byproducts?
- Flash Chromatography : Silica gel columns with gradients (e.g., hexane/ethyl acetate) resolve polar impurities.
- HPLC : Reverse-phase C18 columns (MeCN/water + 0.1% TFA) separate diastereomers .
Advanced: How to analyze stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.
- LC-MS Monitoring : Detect degradation products (e.g., tert-butyl group hydrolysis to carboxylic acid).
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .
Advanced: What strategies mitigate competing pathways during nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
